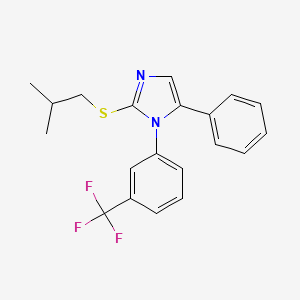

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

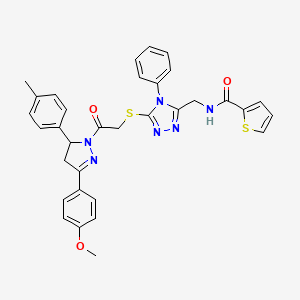

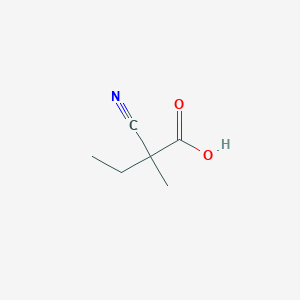

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl groups, and trifluoromethyl group would contribute to the compound’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole ring is a site of aromaticity and can participate in various reactions . The trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Imidazole-based compounds, including derivatives similar to 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, are of significant interest in the development of novel chemical structures for drug discovery, particularly in anticancer research. A study highlighted the anticancer potential of imidazole derivatives against various cancer cell types, demonstrating inhibition of anchorage-independent growth, cell migration, and induction of cell cycle arrest and cellular senescence in A549 cells (Sharma et al., 2014).

Molecular Synthesis and Characterization

Research on imidazole derivatives extends to the synthesis and characterization of novel compounds with potential for diverse applications. For instance, the synthesis of 2-isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole demonstrated the structural planarity and aromatic π–π stacking interactions, indicating potential for material science applications (Fun et al., 2011).

Corrosion Inhibition

Imidazole and its derivatives have been investigated for their corrosion inhibition properties. A study examined the inhibition behavior of imidazole (IM) and 2-phenyl-2-imidazoline (2-PI) for AA5052, showing that these compounds can effectively inhibit corrosion, with 2-PI displaying higher efficiency. The adsorption properties suggest a monolayer chemisorption mechanism, providing insights into their potential as corrosion inhibitors (He et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of novel imidazole derivatives have also demonstrated significant antimicrobial activities. These compounds, characterized by various halogenated and alkylated aromatic substituents, have shown promising results against Candida albicans, highlighting the therapeutic potential of imidazole derivatives in treating microbial infections (Narwal et al., 2012).

Optical and Electronic Applications

Imidazole derivatives have found applications in the field of optical and electronic materials. For example, benzo[d]imidazole-functionalized triazatruxenes synthesized for use in solution-processed non-doped OLEDs showed good solubility, excellent thermal stability, and promising electroluminescence performance, indicating their potential as materials for electronic devices (Zhou et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methylpropylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2S/c1-14(2)13-26-19-24-12-18(15-7-4-3-5-8-15)25(19)17-10-6-9-16(11-17)20(21,22)23/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGILJDOVFNUSAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)

![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)

![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2461708.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2461714.png)